Cas no 1904-69-4 (2-Amino-N-methyl-benzylamine Dihydrochloride)

2-Amino-N-methyl-benzylamine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Amino-N-methyl-benzylamine
- 2-(methylaminomethyl)aniline
- 2-amino-N-methylBenzenemethanamine
- DA-08779
- 2-((Methylamino)methyl)aniline
- 1904-69-4
- 2-Amino-N-methyl-benzylamine 2HCl
- Z764242576
- DTXSID50473381
- F13330
- KNHJWNJISZHGDV-UHFFFAOYSA-N
- AKOS010462232
- 2-[(methylamino)methyl]aniline
- [2-(methylamino-methyl)-phenyl]-amine
- CS-0449124
- EN300-100576
- 2-(methylaminomethyl)-aniline
- Benzenemethanamine, 2-amino-N-methyl-
- SCHEMBL681379
- 2-Amino-N-methyl-benzylamine Dihydrochloride
-
- インチ: InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3
- InChIKey: KNHJWNJISZHGDV-UHFFFAOYSA-N
- ほほえんだ: CNCC1=CC=CC=C1N
計算された属性
- せいみつぶんしりょう: 136.100048391g/mol
- どういたいしつりょう: 136.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 93.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-Amino-N-methyl-benzylamine Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-100576-5.0g |
2-[(methylamino)methyl]aniline |
1904-69-4 | 94% | 5g |
$983.0 | 2023-05-03 | |
TRC | A822623-10mg |
2-Amino-N-methyl-benzylamine Dihydrochloride |
1904-69-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | A822623-50mg |
2-Amino-N-methyl-benzylamine Dihydrochloride |
1904-69-4 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-100576-0.25g |
2-[(methylamino)methyl]aniline |
1904-69-4 | 95% | 0.25g |
$162.0 | 2023-10-28 | |
Enamine | EN300-100576-0.5g |
2-[(methylamino)methyl]aniline |
1904-69-4 | 95% | 0.5g |
$255.0 | 2023-10-28 | |
Enamine | EN300-100576-10.0g |
2-[(methylamino)methyl]aniline |
1904-69-4 | 94% | 10g |
$1803.0 | 2023-05-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M299517-1g |
2-Amino-N-methyl-benzylamine Dihydrochloride |
1904-69-4 | 95% | 1g |
¥1029.90 | 2023-09-01 | |
1PlusChem | 1P00B4VD-1g |
2-(Methylaminomethyl)aniline |
1904-69-4 | 95% | 1g |
$460.00 | 2025-02-25 | |
Aaron | AR00B53P-5g |
2-(METHYLAMINOMETHYL)ANILINE |
1904-69-4 | 97% | 5g |
$716.00 | 2025-01-23 | |
1PlusChem | 1P00B4VD-500mg |
2-(Methylaminomethyl)aniline |
1904-69-4 | 95% | 500mg |
$360.00 | 2025-02-25 |
2-Amino-N-methyl-benzylamine Dihydrochlorideに関する追加情報
Introduction to 2-Amino-N-methyl-benzylamine Dihydrochloride (CAS No. 1904-69-4)
2-Amino-N-methyl-benzylamine Dihydrochloride (CAS No. 1904-69-4) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-Methyl-2-aminobenzylamine dihydrochloride, is a derivative of benzylamine and is characterized by its unique chemical structure and properties. Its applications span a wide range of areas, including the synthesis of pharmaceutical intermediates, the development of new drugs, and various analytical methods.
The chemical formula of 2-Amino-N-methyl-benzylamine Dihydrochloride is C9H13N2·2HCl, and it has a molecular weight of 218.13 g/mol. The compound is a white to off-white crystalline solid at room temperature and is highly soluble in water, making it suitable for various aqueous-based reactions and formulations. Its solubility properties are particularly advantageous in pharmaceutical applications where aqueous solutions are often required.
In recent years, 2-Amino-N-methyl-benzylamine Dihydrochloride has been extensively studied for its potential use in the development of new drugs. One notable area of research is its role as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. The compound's ability to form stable derivatives with high biological activity makes it an attractive candidate for drug design and optimization.
Beyond its use in pharmaceuticals, 2-Amino-N-methyl-benzylamine Dihydrochloride has also found applications in analytical chemistry. It can be used as a chiral resolving agent in the separation of enantiomers, which is crucial for ensuring the purity and efficacy of chiral drugs. The compound's chiral properties enable it to form diastereomeric salts with different enantiomers, facilitating their separation through techniques such as high-performance liquid chromatography (HPLC).
The synthesis of 2-Amino-N-methyl-benzylamine Dihydrochloride typically involves the reaction of 2-aminobenzylamine with methyl iodide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.
In terms of safety and handling, 2-Amino-N-methyl-benzylamine Dihydrochloride should be stored in a cool, dry place away from strong oxidizing agents and acidic materials. Proper personal protective equipment (PPE) should be used when handling the compound to avoid skin contact and inhalation. Despite its potential hazards, the compound is widely used in research laboratories and industrial settings due to its valuable properties.
The pharmacological profile of 2-Amino-N-methyl-benzylamine Dihydrochloride has been explored in several preclinical studies. Research has shown that it exhibits moderate affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), which are key targets for antidepressant drugs. These findings suggest that the compound or its derivatives could be further developed into novel therapeutic agents for mood disorders.
In addition to its direct applications in drug development, 2-Amino-N-methyl-benzylamine Dihydrochloride has also been used as a building block for the synthesis of more complex molecules with diverse biological activities. For example, it can be used to synthesize compounds with antiviral properties or as precursors for neurotransmitter analogs. The versatility of this compound makes it an important tool in medicinal chemistry research.
The future prospects for 2-Amino-N-methyl-benzylamine Dihydrochloride are promising. Ongoing research aims to further optimize its synthesis methods, enhance its biological activity, and explore new applications in both pharmaceuticals and analytical chemistry. As our understanding of this compound continues to grow, it is likely that new opportunities will emerge for its use in developing innovative solutions to pressing medical challenges.
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